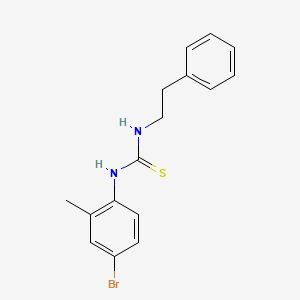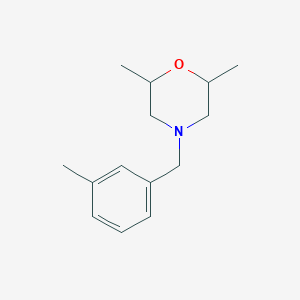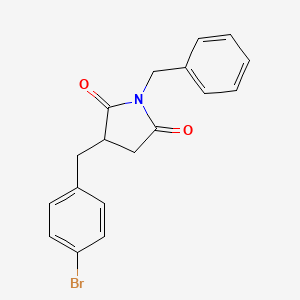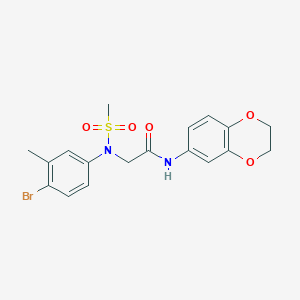![molecular formula C16H12BrClN2O2 B5092295 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione, also known as BCPAO, is a synthetic compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione also activates the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to have antioxidant properties. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has also been shown to modulate the activity of enzymes involved in lipid metabolism, suggesting a potential role in treating metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione in lab experiments is its high purity and stability. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is also relatively easy to synthesize in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in treating neurodegenerative disorders. Another area is its potential use in treating metabolic disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective therapeutic applications.
Métodos De Síntesis
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with malonic acid followed by the addition of 4-chloroaniline and pyrrolidine. The final product is obtained through purification and recrystallization. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been studied for its potential as a therapeutic agent in various diseases. One study showed that 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has anti-tumor activity by inducing apoptosis in cancer cells. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-chloroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHENFPEZBMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)




![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![3-[({2-[(4-methoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5092291.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
![4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5092320.png)